molecular formula C6H8N4O B2603588 N-(pyridin-2-yl)hydrazinecarboxamide CAS No. 64341-20-4

N-(pyridin-2-yl)hydrazinecarboxamide

Cat. No.: B2603588
CAS No.: 64341-20-4
M. Wt: 152.157
InChI Key: BGCDDMALTCVQBP-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)hydrazinecarboxamide is a chemical compound with the molecular formula C₆H₈N₄O It is a heterocyclic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom

Scientific Research Applications

N-(pyridin-2-yl)hydrazinecarboxamide has several applications in scientific research:

Safety and Hazards

The compound is labeled with a warning signal word. The precautionary statements associated with it include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 . The hazard statements include H302-H315-H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-yl)hydrazinecarboxamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with hydrazinecarboxamide under specific conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated through filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(pyridin-2-yl)hydrazinecarboxamide can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-amino-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-10-6(11)9-5-3-1-2-4-8-5/h1-4H,7H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCDDMALTCVQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64341-20-4
Record name 3-amino-1-(pyridin-2-yl)urea
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